Lipophilicity and Molecular Weight vs. N-Methyl Analog
The N-ethyl substitution increases molecular weight by 14 Da (approximately 6.2%) and is predicted to elevate logP by approximately 0.3–0.5 units compared to the N-methyl analog, based on the incremental contribution of a methylene group [1]. The N-methyl analog (ChemDiv C201-1896) has a measured logD of 0.8984 and logP of 0.924 . The N-ethyl analog is thus expected to exhibit moderately enhanced lipophilicity, which class-level evidence from thiazole-carboxamide SAR studies indicates can significantly improve membrane permeability and target binding affinity [2].
| Evidence Dimension | Calculated lipophilicity (logP/logD) and molecular weight |
|---|---|
| Target Compound Data | MW 240.33 g/mol; estimated logP ~1.2–1.4 |
| Comparator Or Baseline | N-methyl analog: MW 226.3 g/mol; measured logP 0.924, logD 0.8984 |
| Quantified Difference | MW increase ~14 Da (6.2%); estimated logP increase ~0.3–0.5 units |
| Conditions | Calculated/estimated properties; N-methyl measured values from ChemDiv catalog |
Why This Matters
These physicochemical differences can alter solubility, permeability, and protein binding, making the N-ethyl variant a distinct chemical entity for screening and SAR studies.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] Carzaniga, L., et al. (2024). Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. ACS Publications. View Source
